N-[4-[2-[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide
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Overview
Description
N-[4-[2-[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and piperidine moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the core aromatic structure, followed by the introduction of piperidine groups through nucleophilic substitution reactions. Common reagents used in these reactions include piperidine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., piperidine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce amine or alcohol derivatives.
Scientific Research Applications
N-[4-[2-[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-[2-[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-[4-[2-[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide: shares structural similarities with other piperidine-containing compounds and aromatic amides.
This compound: is unique due to its specific substitution pattern and the presence of multiple piperidine groups.
Uniqueness
The uniqueness of this compound lies in its complex structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-[2-[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48N4O2/c1-23-17-27(18-24(2)31(23)34-29(38)21-36-13-9-7-10-14-36)33(5,6)28-19-25(3)32(26(4)20-28)35-30(39)22-37-15-11-8-12-16-37/h17-20H,7-16,21-22H2,1-6H3,(H,34,38)(H,35,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBIYIDCPLELEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CN2CCCCC2)C)C(C)(C)C3=CC(=C(C(=C3)C)NC(=O)CN4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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